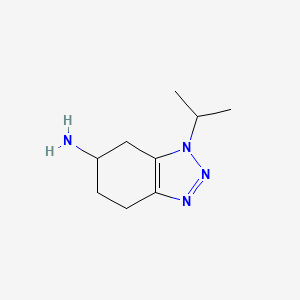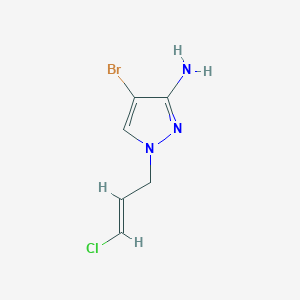
4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine atom at the 4th position, a chloroprop-2-en-1-yl group at the 1st position, and an amine group at the 3rd position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-1H-pyrazole.
Alkylation: The 4-bromo-1H-pyrazole is alkylated with 3-chloroprop-2-en-1-yl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) to yield the desired product.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the chloroprop-2-en-1-yl group can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form the corresponding alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Addition: Halogens (Cl2, Br2) or hydrogen halides (HCl, HBr) in inert solvents like dichloromethane (DCM).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 4-azido-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine.
Addition: Formation of 4-Bromo-1-(3-chloro-2,3-dibromopropyl)-1H-pyrazol-3-amine.
Oxidation: Formation of 4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-one.
Reduction: Formation of 4-Bromo-1-(3-chloropropyl)-1H-pyrazol-3-amine.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active molecules, including potential drug candidates.
Biological Studies: The compound is used in studies to understand its effects on different biological pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a probe to study the interactions of pyrazole derivatives with biological macromolecules.
Industrial Applications: The compound can be used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine and chloroprop-2-en-1-yl groups can influence its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1H-pyrazole: Lacks the chloroprop-2-en-1-yl and amine groups, making it less versatile in chemical reactions.
1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-3-amine: Lacks the bromine atom, which can affect its reactivity and biological activity.
4-Bromo-1-(3-chloropropyl)-1H-pyrazol-3-amine: Lacks the double bond in the chloroprop-2-en-1-yl group, which can influence its chemical properties.
Uniqueness
4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine is unique due to the combination of the bromine atom, chloroprop-2-en-1-yl group, and amine group. This combination provides a unique set of chemical properties and reactivity, making it a valuable compound in various scientific research applications.
Eigenschaften
Molekularformel |
C6H7BrClN3 |
|---|---|
Molekulargewicht |
236.50 g/mol |
IUPAC-Name |
4-bromo-1-[(E)-3-chloroprop-2-enyl]pyrazol-3-amine |
InChI |
InChI=1S/C6H7BrClN3/c7-5-4-11(3-1-2-8)10-6(5)9/h1-2,4H,3H2,(H2,9,10)/b2-1+ |
InChI-Schlüssel |
KBBVHESRQXLTFZ-OWOJBTEDSA-N |
Isomerische SMILES |
C1=C(C(=NN1C/C=C/Cl)N)Br |
Kanonische SMILES |
C1=C(C(=NN1CC=CCl)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


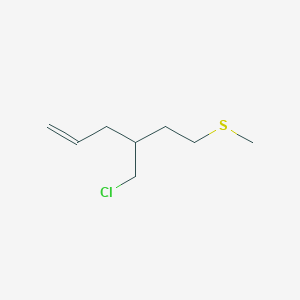
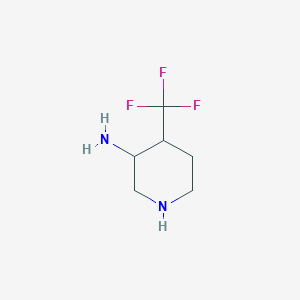
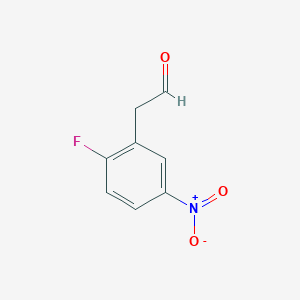

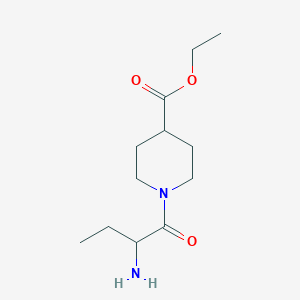

![4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13183749.png)



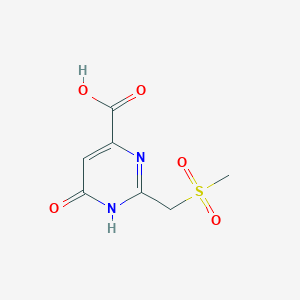

![3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one](/img/structure/B13183783.png)
